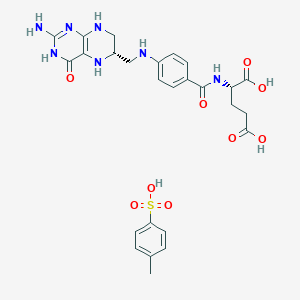

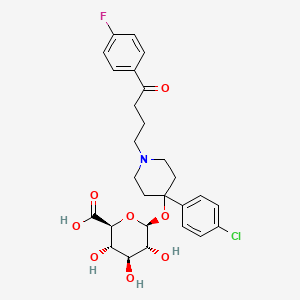

![molecular formula C₈H₁₁BrN₂ B1147185 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide CAS No. 38772-14-4](/img/structure/B1147185.png)

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. However, this analysis will focus on the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, excluding its applications in drug use and any related side effects.

Synthesis Analysis

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridines can be achieved through several methods. One method involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin, followed by treatment with thionyl chloride and cyclization in the presence of sodium hydroxide (Kochergin et al., 2001). Another approach utilizes ionic liquids to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines in good to excellent yields (Shaabani et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride has been elucidated using X-ray diffraction. The study revealed specific structural features, such as the formation of the N+-H...Cl− hydrogen bond, indicating a significant interaction within the molecular structure (Rybakov et al., 2000).

Chemical Reactions and Properties

2,3-Dihydroimidazo[1,2-a]pyridines undergo various chemical reactions, including acyl transfer reactions where they act as catalysts. Their chiral 2-phenyl derivatives have shown effectiveness in the kinetic resolution of secondary benzylic alcohols, demonstrating the compound's versatility in synthetic chemistry (Birman et al., 2004).

Physical Properties Analysis

The physical properties of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide, such as melting points, boiling points, solubility, and crystal structure, have been characterized through various analytical techniques. However, specific data on these properties were not detailed in the available research summaries.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide, including its reactivity with other chemical agents, stability under different conditions, and potential for further functionalization, have been explored. One study highlighted the compound's role in the synthesis of functionalized dihydroimidazo[1,2-a]pyridines and their antimicrobial activity, showcasing its chemical versatility (Salhi et al., 2020).

Applications De Recherche Scientifique

Antimicrobial Agents : The synthesis of functionalized dihydroimidazo[1,2-a]pyridines demonstrates their potential as new classes of antimicrobial agents, particularly for their antibacterial and antifungal activities (Salhi et al., 2020).

Molecular Structure Analysis : The molecular structure of 2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides has been studied, offering insights into their chemical properties and potential applications (Aliev et al., 2007).

Synthesis Methods : Research has been conducted on novel preparative methods for synthesizing 2,3-dihydroimidazo[1,2-a]pyrimidine, highlighting its versatility in chemical synthesis (Kochergin et al., 2001).

Crystallography : X-ray diffraction studies of crystalline 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride provide detailed insights into its crystal structure, which is crucial for understanding its physical and chemical properties (Rybakov et al., 2000).

Catalytic Applications : 2,3-Dihydroimidazo[1,2-a]pyridines have been identified as a new class of enantioselective acyl transfer catalysts, useful in the kinetic resolution of alcohols (Birman et al., 2004).

Insecticidal Bioactivities : Synthesis of 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives indicates potential insecticidal activities against various pests (Zhang et al., 2019).

Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines : Research on the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles suggests potential applications in developing new chemical compounds (Gudmundsson et al., 1997).

Medicinal Chemistry : The synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines may be useful in medicinal chemistry, particularly in the search for small molecules that adapt to biological targets (Schmid et al., 2006).

Pharmaceutical Applications : A study on the antiaggregant activity of 3-(2-Aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides suggests its potential in pharmaceutical applications (Kataev et al., 2004).

Fluorescent Compounds Synthesis : The synthesis of highly fluorescent heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine, indicates their use in developing new fluorescent materials (Rahimizadeh et al., 2010).

Orientations Futures

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against various diseases, and their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed . This suggests potential future directions for the development of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide and similar compounds.

Propriétés

IUPAC Name |

2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.BrH/c1-2-5-9-6-4-8-7(9)3-1;/h1-3,5H,4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMUDWRKPYKTJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=CC2=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

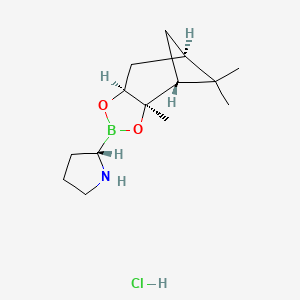

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

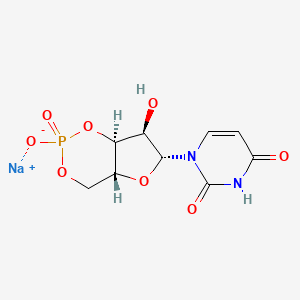

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

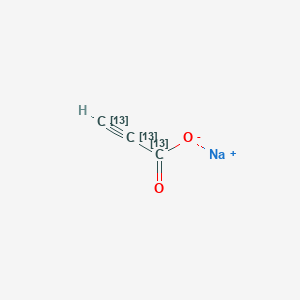

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)